methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, including the formation of the pyrazole and triazole rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action for methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but they often include key biochemical processes such as signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: A compound with a similar triazole ring structure.
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Another compound with a triazole ring and additional functional groups.
Metconazole: A compound with a triazole ring used in agricultural applications.
Uniqueness
Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of a pyrazole ring, a triazole ring, and various functional groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C23H22N6O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[4-[C-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C23H22N6O3/c1-16(26-18-10-8-17(9-11-18)13-28-15-24-14-25-28)22-20(12-21(30)32-2)27-29(23(22)31)19-6-4-3-5-7-19/h3-11,14-15,27H,12-13H2,1-2H3 |
InChI Key |
YFMXRIRCIALMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)CN2C=NC=N2)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
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